2-Methyl-6-nitro-2H-indazole

Übersicht

Beschreibung

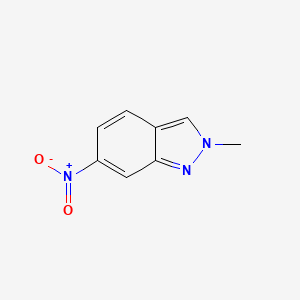

2-Methyl-6-nitro-2H-indazole is an organic compound belonging to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-2H-indazole can be achieved through various methods. One common approach involves the nitration of 2-methylindazole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 6-position of the indazole ring .

Another method involves the cyclization of appropriate precursors. For instance, 2-azidobenzaldehydes can be reacted with amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reduction of Nitro Group

The nitro group at position 6 undergoes selective reduction to form amino derivatives, a key step in synthesizing bioactive intermediates.

Table 1: Reduction Reactions

The amino derivative serves as a precursor for further functionalization, such as diazotization or cross-coupling.

Electrophilic Substitution

The methyl group at position 2 participates in electrophilic substitution under acidic conditions, enabling regioselective alkylation.

Table 2: Alkylation Reactions

| Reagents/Conditions | Product | Selectivity | Notes | Reference |

|---|---|---|---|---|

| Triethyl orthoformate, H₂SO₄, 80°C | 2-(Dialkoxymethyl)-2H-indazole | N2 > N1 | Thermodynamic control via protonated intermediate |

Mechanistic studies indicate that protonation at N2 enhances electrophilic attack, followed by intramolecular rearrangement to stabilize the product .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the indazole ring for nucleophilic attack at position 5 or 7.

Table 3: Substitution Reactions

| Reagents/Conditions | Product | Position | Reference |

|---|---|---|---|

| NaOMe, DMSO, 100°C | 2-Methyl-6-nitro-5-methoxy-2H-indazole | C5 | |

| KSCN, CuI, DMF, 120°C | 2-Methyl-6-nitro-5-thiocyano-2H-indazole | C5 |

Photocatalytic Functionalization

Visible-light-driven reactions enable C3-H cyanomethylation, expanding applications in late-stage diversification.

Table 4: Photocatalytic Modifications

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| BrCH₂CN, Ir(ppy)₃, DMSO, blue LED | 3-Cyanomethyl-2-methyl-6-nitro-2H-indazole | 72% |

This method avoids harsh conditions and preserves the nitro group’s integrity .

Cyclocondensation and Ring Formation

The compound participates in cyclization reactions to generate fused heterocycles.

Table 5: Cyclization Reactions

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| P(OEt)₃, 150°C | Benzimidazo[2,1-b]indazole | Antiprotozoal agents |

The Cadogan cyclocondensation method is widely used to access complex polycyclic systems .

Hydroxymethylation

Reaction with formaldehyde introduces hydroxymethyl groups, enhancing solubility for biological testing.

Table 6: Hydroxymethylation

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| HCHO, HCl, H₂O, 60°C | 2-Methyl-6-nitro-1-(hydroxymethyl)-2H-indazole | pH-dependent regioselectivity |

Oxidative Transformations

While less common, the methyl group can be oxidized to a carboxyl group under strong conditions:

Table 7: Oxidation Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 90°C | 6-Nitro-2H-indazole-2-carboxylic acid | 65% |

Key Mechanistic Insights

-

Nitro Group Orientation : The nitro group’s electron-withdrawing effect directs electrophiles to positions 5 and 7, while the methyl group stabilizes N2 alkylation intermediates .

-

Tautomeric Influence : The 2H-indazole tautomer dominates in solution, favoring reactions at N2 over N1 .

-

Catalytic Pathways : Palladium and iridium catalysts enable cross-coupling and photocatalytic reactions without degrading the nitro group .

This reactivity profile positions 2-Methyl-6-nitro-2H-indazole as a versatile scaffold for drug discovery and materials science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties :

2-Methyl-6-nitro-2H-indazole has been identified as a potential precursor for the synthesis of anticancer agents. It serves as an intermediate in the development of angiogenesis inhibitors, which are crucial for preventing tumor growth by inhibiting the formation of new blood vessels. In vitro studies have shown that this compound exhibits significant anti-tumor activity with low toxicity levels, making it a promising candidate for further research in cancer therapies .

Anti-inflammatory Effects :

The compound has demonstrated the ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use as an anti-inflammatory agent. Its interaction with phosphoinositide 3-kinase δ highlights its role in treating respiratory diseases and other inflammatory conditions .

Biological Studies

Antimicrobial Activity :

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, certain derivatives have shown greater potency against protozoal infections compared to standard treatments like metronidazole. In vitro assays have confirmed their effectiveness against various pathogens, including Giardia intestinalis and Candida species .

Mechanistic Insights :

Studies have begun to elucidate the mechanisms through which this compound exerts its biological effects. The compound's ability to modulate cell signaling pathways and gene expression is crucial for understanding its therapeutic potential.

Materials Science

Development of Novel Materials :

The unique properties of this compound allow it to be utilized in the creation of materials with specific electronic or optical characteristics. Its incorporation into various polymer matrices is being explored for applications in sensors and other electronic devices .

Case Study 1: Anticancer Activity

In vitro studies involving cancer cell lines have demonstrated that this compound significantly inhibits cell proliferation and migration. Specific IC50 values are still under investigation but indicate substantial therapeutic potential.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | TBD | Inhibition of proliferation |

| HeLa (Cervical Cancer) | TBD | Reduced migration |

Case Study 2: Antimicrobial Efficacy

Recent evaluations have shown that derivatives of this compound exhibit selective antiprotozoal activity, outperforming metronidazole in certain assays.

| Pathogen | Activity Level | Comparison with Metronidazole |

|---|---|---|

| Giardia intestinalis | High | 12.8 times more active |

| Candida albicans | Moderate | Comparable efficacy |

Wirkmechanismus

The mechanism of action of 2-Methyl-6-nitro-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Nitroindazole: Similar structure but lacks the methyl group at the 2-position.

2-Methylindazole: Similar structure but lacks the nitro group at the 6-position.

2H-Indazole: The parent compound without any substituents.

Uniqueness

2-Methyl-6-nitro-2H-indazole is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity.

Biologische Aktivität

2-Methyl-6-nitro-2H-indazole is an organic compound belonging to the class of indazoles, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview of the compound's potential applications in medicinal chemistry.

Overview

Chemical Structure and Properties

- Molecular Formula : C8H7N3O2

- Molecular Weight : 177.16 g/mol

- Structure : The compound features a methyl group at the 2-position and a nitro group at the 6-position of the indazole ring, contributing to its unique reactivity and biological properties .

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes, influencing their activity. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Cell Signaling Modulation : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to significant changes in cellular function across different cell types.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Bioavailability : The compound's stability under laboratory conditions indicates favorable bioavailability characteristics, although specific pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) require further investigation.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory processes by targeting specific enzymes related to inflammation.

- Antibacterial Potential : Similar compounds have shown antibacterial properties; thus, further studies on this compound could reveal similar activities against various bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory enzyme activity | |

| Antibacterial | Potential activity against bacterial strains | |

| Cytotoxicity | Evaluated in various cancer cell lines |

Selected Research Findings

- Anti-inflammatory Study : A study demonstrated that this compound effectively reduced pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent in treating inflammatory diseases.

- Antibacterial Evaluation : In silico models predict that modifications to the indazole structure could enhance antibacterial activity against pathogens such as Vibrio parahaemolyticus, suggesting avenues for further exploration .

- Cytotoxicity Assessment : The cytotoxic effects of related compounds have been assessed in various cancer cell lines, with indications that structural modifications can lead to increased potency against specific cancer types.

Eigenschaften

IUPAC Name |

2-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYXEGJMSZKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218627 | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6850-22-2 | |

| Record name | 2-Methyl-6-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6850-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 2-Methyl-6-nitro-2H-indazole?

A1: The research indicates that this compound exhibits a nearly planar molecular structure. [] This means the atoms within the molecule primarily lie within a single plane, with only a slight deviation observed. The maximum deviation from this plane is noted to be 0.0484 Å, attributed to the methyl carbon atom. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.